molecular formula C14H10I2N2O5 B12468196 2-hydroxy-3,5-diiodo-N-(2-methoxy-4-nitrophenyl)benzamide

2-hydroxy-3,5-diiodo-N-(2-methoxy-4-nitrophenyl)benzamide

Katalognummer: B12468196
Molekulargewicht: 540.05 g/mol
InChI-Schlüssel: UWLJEKQEQNICFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-hydroxy-3,5-diiodo-N-(2-methoxy-4-nitrophenyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medical, industrial, and biological fields. This particular compound is characterized by the presence of iodine atoms, which can significantly influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3,5-diiodo-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the iodination of a precursor benzamide compound. The process begins with the preparation of 2-hydroxy-3,5-diiodobenzoic acid, which is then reacted with 2-methoxy-4-nitroaniline under specific conditions to form the desired benzamide. The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the iodination and subsequent amide formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity compounds .

Analyse Chemischer Reaktionen

Types of Reactions

2-hydroxy-3,5-diiodo-N-(2-methoxy-4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

2-hydroxy-3,5-diiodo-N-(2-methoxy-4-nitrophenyl)benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-hydroxy-3,5-diiodo-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The iodine atoms in the compound can form strong interactions with biological molecules, potentially disrupting their normal functions. The nitro group can also participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-hydroxy-3,5-diiodobenzoic acid: Shares the diiodo substitution but lacks the amide and nitro groups.

    2-methoxy-4-nitroaniline: Contains the methoxy and nitro groups but lacks the diiodo substitution and amide linkage.

    N-(2-hydroxy-4-nitrophenyl)benzamide: Similar structure but without the iodine atoms.

Uniqueness

2-hydroxy-3,5-diiodo-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to the combination of iodine, nitro, and methoxy groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C14H10I2N2O5

Molekulargewicht

540.05 g/mol

IUPAC-Name

2-hydroxy-3,5-diiodo-N-(2-methoxy-4-nitrophenyl)benzamide

InChI

InChI=1S/C14H10I2N2O5/c1-23-12-6-8(18(21)22)2-3-11(12)17-14(20)9-4-7(15)5-10(16)13(9)19/h2-6,19H,1H3,(H,17,20)

InChI-Schlüssel

UWLJEKQEQNICFQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC(=C2)I)I)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.